Mass Spectrometric Differentiation: +3 Da Shift Enables Baseline MRM Resolution from Unlabeled 1-Bromohexane
1-Bromohexane-6,6,6-D3 provides a +3 Da mass shift relative to unlabeled 1-bromohexane (C6H13Br), enabling complete baseline separation in the MS1 or MS2 analyzer without isotopic cross-contamination between the internal standard and analyte channels [1]. The exact mass difference is +3.01883 Da (monoisotopic mass 167.03889 vs. 164.02006) [2]. This +3 Da spacing exceeds the minimal requirement for reliable MRM discrimination, which typically necessitates ≥2 Da separation to avoid isotopic cluster overlap from naturally occurring 13C and 81Br isotopes [3].
| Evidence Dimension | Monitored MRM transition mass shift from analyte |
|---|---|
| Target Compound Data | +3 Da (m/z shift from 165 → 168 for molecular ion; three deuterium atoms substituted) |
| Comparator Or Baseline | Unlabeled 1-bromohexane (baseline m/z 165) |
| Quantified Difference | +3 Da (absolute mass difference +3.01883 Da for monoisotopic species) |
| Conditions | Electrospray ionization (ESI) or electron ionization (EI) mass spectrometry; triple quadrupole MRM mode |
Why This Matters
A +3 Da mass shift eliminates cross-talk between analyte and internal standard MRM channels, ensuring quantification accuracy without requiring mathematical correction for isotopic overlap.
- [1] Ciccimaro E, Blair IA. Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis. 2010;2(2):311-341. View Source
- [2] 1-Bromohexane-6,6,6-D3. PubChem Compound Summary, CID 10975866. Exact Mass: 167.03889 g/mol. View Source
- [3] Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using LC/MS. Rapid Commun Mass Spectrom. 2005;19(3):401-407. View Source
